2,6-di(9H-carbazol-9-yl)pyridine

Catalog No.
S791278
CAS No.
168127-49-9
M.F
C29H19N3
M. Wt
409.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-di(9H-carbazol-9-yl)pyridine

CAS Number

168127-49-9

Product Name

2,6-di(9H-carbazol-9-yl)pyridine

IUPAC Name

9-(6-carbazol-9-ylpyridin-2-yl)carbazole

Molecular Formula

C29H19N3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C29H19N3/c1-5-14-24-20(10-1)21-11-2-6-15-25(21)31(24)28-18-9-19-29(30-28)32-26-16-7-3-12-22(26)23-13-4-8-17-27(23)32/h1-19H

InChI Key

CUQGKGMUSQKHFO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=CC=C4)N5C6=CC=CC=C6C7=CC=CC=C75

2,6-di(9H-carbazol-9-yl)pyridine (CAS 168127-49-9), commonly referred to as PYD-2Cz or 2,6-DCzPy, is an advanced bipolar host material engineered for high-efficiency organic light-emitting diodes (OLEDs). Structurally, it integrates two electron-donating carbazole substituents with an electron-deficient pyridine core, granting it ambipolar charge transport capabilities. For procurement and material selection, its primary value proposition lies in its exceptionally high triplet energy (2.93 eV) and wide electrochemical bandgap (~3.5 eV), which are critical for encapsulating high-energy blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters [1]. By providing both hole- and electron-transport pathways, PYD-2Cz prevents exciton quenching and enables balanced carrier recombination, making it a superior matrix compared to traditional unipolar host materials .

Procurement Fit

1

Blue exciton confinementHigh triplet energy (≥2.9 eV) supports efficient blue phosphorescent and TADF emitter integration.

2

Bipolar transportDonor-acceptor-donor architecture provides balanced hole and electron injection for low-voltage operation.

3

Processing versatilityCompatible with both vacuum thermal evaporation and solution processing (spin-coating, inkjet).

4

Thermal robustnessDecomposition temperature >250 °C and melting point 202 °C ensure sublimation without degradation.

Substituting PYD-2Cz with more common in-class host materials like CBP or mCP routinely compromises device efficiency and exciton confinement. CBP (4,4'-bis(carbazol-9-yl)biphenyl) possesses a triplet energy of only 2.56 eV, which is insufficient for blue phosphors or high-energy TADF guests, leading to severe reverse energy transfer and luminescence quenching . While mCP (1,3-bis(carbazol-9-yl)benzene) offers a higher triplet energy (2.90 eV), it lacks the electron-withdrawing pyridine core present in PYD-2Cz. Consequently, mCP functions predominantly as a hole-transporting material, which skews the carrier balance in the emissive layer and shifts the recombination zone, ultimately reducing the external quantum efficiency (EQE) and increasing turn-on voltages [1]. PYD-2Cz’s specific donor-acceptor architecture is strictly required when both high triplet confinement and ambipolar transport are simultaneously demanded.

Substitution Risk

PYD-2Cz (target)
Triplet energy ~2.93 eV

Sufficient for blue emitter exciton confinement; prevents back-energy transfer.

CBP (common host)
T₁ ≈ 2.6 eV

Lower triplet energy leads to severe efficiency roll-off in blue devices — may not transfer directly.

PYD-2Cz (target)
HOMO 5.7 eV

Shallower HOMO facilitates hole injection from common HTLs, reducing drive voltage.

26DCzPPy (structural analog)
HOMO 6.1 eV

Deeper HOMO creates a 0.4 eV injection barrier; operating voltage and power efficiency may shift unfavorably.

PYD-2Cz (target)
Balanced electronic profile

Unsubstituted D-A-D structure delivers high solution-processed device efficiency.

CN-2,6-CzPy (cyano derivative)
Higher Tg but deeper HOMO

Improved thermal stability comes at the cost of significantly lower current and power efficiency; endpoint profile may not reproduce.

Triplet Energy (T1) for Exciton Confinement

The triplet energy (T1) of a host material dictates its ability to confine excitons on the guest emitter without non-radiative back-transfer. PYD-2Cz exhibits a T1 of 2.93 eV, which is significantly higher than the industry-standard baseline CBP (2.56 eV) and slightly higher than mCP (2.90 eV) . This +0.37 eV advantage over CBP is critical for hosting blue phosphorescent and TADF emitters, ensuring that the host's triplet state remains inaccessible to the excited guest, thereby maximizing photoluminescence quantum yield (PLQY) [1].

Evidence DimensionTriplet Energy (T1)
Target Compound DataPYD-2Cz: 2.93 eV
Comparator Or BaselineCBP: 2.56 eV; mCP: 2.90 eV
Quantified Difference+0.37 eV vs CBP; +0.03 eV vs mCP
ConditionsPhotophysical characterization of host materials in solid state or frozen matrix.

A high triplet energy prevents reverse energy transfer, which is an absolute requirement for procuring hosts for blue OLEDs and high-energy TADF emitters.

Triplet energy comparison
Reported
2.93 eV
+0.33 eV vs CBP (2.6 eV)
Supports blue exciton confinement context; reduces back-transfer risk.
Measured at 77K; phosphorescence spectra context.

Bipolar Carrier Balance and Device EQE

Due to its pyridine core, PYD-2Cz provides ambipolar charge transport, contrasting with the strictly hole-transporting nature of mCP. In comparative OLED studies using PtAg2 acetylide complex emitters, devices utilizing PYD-2Cz as the host achieved an external quantum efficiency (EQE) of 18.1% and a current efficiency of 61.0 cd/A[1]. The study explicitly noted that PYD-2Cz outperformed both CBP and mCP baselines because its dipolar character facilitates both hole- and electron-transport, ensuring a balanced carrier flux and a broader recombination zone within the emitting layer [1].

Evidence DimensionExternal Quantum Efficiency (EQE) and Carrier Transport
Target Compound DataPYD-2Cz: 18.1% EQE (Bipolar transport)
Comparator Or BaselinemCP / CBP: Lower EQE (Hole-transport dominant)
Quantified DifferenceSuperior EQE driven by ambipolar carrier balance.
ConditionsOLED emissive layer doping with PtAg2 emitters.

Procuring a bipolar host eliminates the need for complex co-host systems, simplifying device architecture while maximizing luminous efficiency.

HOMO level vs 26DCzPPy
Head-to-head
5.7 eV
Shallower by 0.4 eV (26DCzPPy: 6.1 eV)
May lower hole injection barrier; supports reduced drive voltage context.
Cyclic voltammetry / photoelectron spectroscopy.

Electrochemical Bandgap for Emitter Encapsulation

Effective host-guest energy transfer requires the host to completely encapsulate the energy levels of the emitter. Cyclic voltammetry confirms that PYD-2Cz possesses a wide electrochemical energy gap of 3.5 eV, with a HOMO of -5.5 eV to -5.7 eV and a LUMO of -2.0 eV to -2.2 eV [1]. When compared to standard TADF polymer emitters (e.g., P1, which has a gap of 2.8 eV), PYD-2Cz provides a massive 0.7 eV margin [1]. This wide gap ensures highly efficient Dexter and Förster energy transfer to the guest while preventing charge trapping on the host matrix.

Evidence DimensionElectrochemical Energy Gap
Target Compound DataPYD-2Cz: 3.5 eV
Comparator Or BaselineStandard TADF Emitter (P1): 2.8 eV
Quantified Difference+0.7 eV wider gap than the guest emitter.
ConditionsCyclic voltammetry on thin films (scan speed 0.05 V/s).

A wide electrochemical gap guarantees that the host material will not competitively absorb or trap charges intended for the luminescent guest.

Thermal decomposition (Td)
Data to verify
>250 °C
Supports vacuum sublimation processing; comparable to mCP class.
Supplier-reported TGA; independent verification advised. M.p. 202 °C.

Thermal Stability for Vacuum Deposition

For industrial OLED manufacturing, host materials must withstand high-temperature vacuum thermal evaporation without degradation. PYD-2Cz demonstrates excellent thermal stability, with a melting point of 202 °C and a thermogravimetric analysis (TGA) onset decomposition temperature exceeding 250 °C (at 0.5% weight loss) . This thermal robustness ensures that the material can be sublimed at high purity (>99.0%) and deposited uniformly without forming degradation byproducts that could act as non-radiative recombination centers in the device .

Evidence DimensionDecomposition Temperature (0.5% weight loss)
Target Compound DataPYD-2Cz: >250 °C
Comparator Or BaselineStandard vacuum deposition baseline: Must survive sublimation without cracking.
Quantified DifferenceSufficient thermal window for residue-free sublimation.
ConditionsThermogravimetric analysis (TGA) and sublimation purification.

High thermal stability is a strict prerequisite for procurement in vacuum-processed OLED manufacturing to ensure batch-to-batch reproducibility and long device lifetimes.

Solution-processed efficiency
Head-to-head
CE 27.4 cd/A
+13.4 cd/A vs CN-2,6-CzPy (14.0 cd/A)
Reported higher device efficiency in sky-blue PhOLEDs; supports solution-processing selection.
FIrpic emitter, ITO/PEDOT:PSS/host:FIrpic/TPBi/LiF/Al.
Electrochromic copolymer
Head-to-head
η 633.8 cm²/C
ΔT 38.2% at 635 nm (P(DiCP-co-CPDTK))
Supports electrochromic polymer precursor use; high coloration efficiency context.
Homopolymer PDiCP reported inferior; copolymer with CPDTK.

Host Matrix for Blue Phosphorescent OLEDs (PhOLEDs)

Due to its high triplet energy (2.93 eV) and wide bandgap, PYD-2Cz is the primary choice for hosting blue electro-phosphorescence. It prevents reverse energy transfer from the high-energy triplet states of blue dopants, ensuring maximum internal quantum efficiency .

Emissive Layer Host for TADF Devices

In Thermally Activated Delayed Fluorescence (TADF) devices, PYD-2Cz provides the necessary ambipolar charge transport and exciton confinement. Its bipolar nature balances electron and hole fluxes, reducing the driving voltage and minimizing efficiency roll-off at high luminance [1].

Host for Metal Halide Nanocluster LEDs

PYD-2Cz is utilized as a host matrix for copper-based metal halide nanoclusters. Unlike unipolar hosts, PYD-2Cz effectively isolates the nanoclusters, suppresses host-parasitic emission, and prevents self-quenching, allowing the device to achieve nearly pure nanocluster electroluminescence[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vacuum-deposited blue PhOLEDs
High-triplet-energy host (≥2.9 eV)
Exciton confinement and efficiency roll-off under device operation
Solution-processed sky-blue / green TADF-OLEDs
Soluble bipolar host with film-forming ability
Solution-device efficiency and reproducibility vs vacuum benchmarks
Anodically coloring electrochromic polymers
Electropolymerizable D-A-D monomer
Copolymer coloration efficiency and optical contrast at target wavelengths
Exciplex-forming co-host OLEDs
Balanced charge transport with shallow LUMO
Exciplex formation efficiency and EQE in donor-acceptor blends

XLogP3

7.7

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